Naftopidil Dihydrochloride
Description
Discovery and Early Research Milestones
Naftopidil was originally developed by Boehringer Mannheim in Germany in the early 1990s under the development code KT-611. Initially investigated as an α-adrenoceptor antagonistic antihypertensive drug, researchers soon discovered its unique receptor binding profile that would later position it as a treatment for urological conditions.
The early pharmacological profiling of naftopidil revealed a critical distinguishing characteristic: unlike other α₁-blockers of the time, naftopidil demonstrated a threefold higher affinity for the α₁D-adrenergic receptor subtype than for the α₁A subtype. This contrasts sharply with other agents in its class such as tamsulosin and silodosin, which have threefold and 56-fold higher affinities for the α₁A-AR subtype than for the α₁D subtype, respectively.
Early animal studies using anesthetized male mongrel dogs demonstrated that intravenous administration of naftopidil significantly decreased both prostatic pressure and blood pressure in a dose-dependent manner, with the inhibition of prostatic pressure being more pronounced than the effect on blood pressure. These findings suggested potential therapeutic selectivity for prostatic tissue, making it a promising candidate for treating urinary symptoms related to BPH with potentially fewer cardiovascular side effects.
The chemical structure of naftopidil features several key moieties that contribute to its pharmacological activity:
- A piperazine core scaffold
- A naphthalene group
- A methoxyphenyl group
- A hydroxypropyl linker
This structure proved advantageous not only for its primary therapeutic indication but would later reveal potential for multiple pharmacological actions, including anti-cancer effects.
Scientific Development Timeline
The development of naftopidil dihydrochloride progressed through a systematic series of experimental and clinical evaluations before reaching market approval in Japan:
The phase I study established crucial pharmacokinetic parameters after administration of 50 mg of naftopidil following food intake. These parameters included time to maximum plasma concentration, elimination half-life, and area under the curve.
The late phase II clinical study employed a dose-escalation design, starting at 25 mg/day for 2 weeks, then increasing to 50 mg/day for 2 additional weeks. For patients with insufficient response (n=47), the dose was further increased to 75 mg/day for another 2 weeks. This study demonstrated dose-dependent improvements in lower urinary tract symptoms and maximum urinary flow rate.
The pivotal double-blind randomized placebo-controlled trial conducted between 1993 and 1995 randomized 333 patients into four treatment groups: placebo (n=79), 25 mg/day naftopidil (n=86), 50 mg/day naftopidil (n=86), and 75 mg/day naftopidil (n=82). This study provided the efficacy and safety data that ultimately supported regulatory approval in Japan.
Global Research Distribution and Focus Areas
The research landscape for this compound shows a distinct geographic concentration, with most studies conducted in East Asian countries, particularly Japan and South Korea:
The limited adoption of naftopidil outside Asia is attributed to "non-Asian randomised clinical trials and lack of placebo-controlled trials". This has restricted the assessment of potential advantages of selective α₁D-AR blockade in Western populations.
Research on naftopidil has evolved across several distinct focus areas:
Urological applications : The primary research focus has been on LUTS associated with BPH, with studies examining efficacy parameters including:
Comparative efficacy : Multiple studies have evaluated naftopidil against:
Safety profile characterization : Research has examined:
Pharmacokinetic studies : Research has established:
Anti-cancer research : Emerging as a significant new direction, studies have demonstrated:
A particularly interesting clinical finding comes from a retrospective study conducted at Memorial Hospital in Tokyo, which found lower prostate cancer incidence in patients receiving naftopidil compared to those receiving tamsulosin. This effect increased with treatment duration, with an odds ratio of 0.16 (p = 0.039) after 36 months of treatment.
Patent Landscape and Intellectual Property Evolution
The intellectual property landscape surrounding naftopidil and its dihydrochloride salt form has evolved from basic compound patents to more specialized process and application patents:
The original synthetic route described in US Patent 3,997,666 involved condensing (2,3-epoxy)propoxy-1-naphthol with 1-(2-methoxyphenyl)piperazine without solvent under heating to 120°C, followed by crystallization from isopropanol. This process, however, was found to generate unwanted impurities including diol (IV), dimer impurity (V), and desmethyl naftopidil (VI), which proved difficult to eliminate through isopropanol crystallization alone.
Later patents focused on improving the synthesis and purification processes. The improved purification process described in a 2013 patent application involved dissolving naftopidil in methanol, treating the solution with carbon at reflux temperature, and then isolating pure naftopidil with reduced impurity content.
The patent landscape also includes stereochemical variations. While naftopidil is typically used as a racemic mixture, patents and research have explored the (R) and (S) enantiomers:
- (S)-naftopidil: CID 11452157, molecular formula C24H28N2O3
- (R)-naftopidil: CID 6603939, molecular formula C24H28N2O3
These stereochemical investigations represent attempts to optimize pharmacological properties and potentially develop improved derivatives with enhanced efficacy or reduced side effects.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCEQMJXMUXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | Naftopidil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFTOPIDIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Epoxide Ring-Opening with Piperazine Derivatives
The most widely cited method involves the nucleophilic ring-opening of an epoxide intermediate by 1-(2-methoxyphenyl)piperazine.
Procedure :
-
Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane :
-
Coupling with 1-(2-methoxyphenyl)piperazine :
Key Data :
Direct Condensation without Epoxide Isolation
An alternative approach avoids isolating the epoxide intermediate, streamlining the process:
Procedure :
-
One-pot reaction :
-
Workup :
Advantages :
Conversion to this compound
The free base is converted to the dihydrochloride salt to enhance stability and solubility.
Acidification and Recrystallization
Procedure :
-
Salt Formation :
-
Recrystallization :
Key Data :
Industrial-Scale Optimization
Solvent Selection and Recycling
Purification Techniques
-
Activated Carbon Treatment : Hot recrystallization with activated carbon removes colored impurities, achieving UV purity >99.8%.
-
Lyophilization : Freeze-drying aqueous solutions produces a stable, free-flowing powder suitable for tablet formulation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epoxide Ring-Opening | 85–90 | >99 | High |
| One-Pot Condensation | 80–85 | 98–99 | Moderate |
| Dihydrochloride Salt | 90–95 | >99.5 | High |
Trade-offs :
-
The epoxide method requires intermediate isolation but offers superior purity.
-
One-pot synthesis reduces steps but necessitates rigorous impurity profiling.
Challenges and Mitigation Strategies
Impurity Formation
Chemical Reactions Analysis
Types of Reactions
Naftopidil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
One notable reaction involves the oxidation of naftopidil using potassium permanganate in a sulfuric acid medium, sensitized by formaldehyde or formic acid . The optimal conditions for this reaction include 0.25 mM potassium permanganate and 4.0 M sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation reaction with potassium permanganate primarily yields oxidized derivatives of naftopidil .
Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia (BPH)
Naftopidil is primarily indicated for the management of LUTS due to BPH. Clinical studies have demonstrated its efficacy in improving urinary flow rates and reducing symptom scores associated with BPH.
Case Study: Long-Term Efficacy Analysis
A prospective multicenter study conducted in Japan evaluated the long-term efficacy of naftopidil over three years in patients aged 50 years or older with BPH. The study involved 117 patients who were treated with either 50 mg or 75 mg of naftopidil. Results indicated significant improvements in total International Prostate Symptom Score (IPSS), quality of life indices, and maximum flow rates over the study period (Table 1) .
| Parameter | Baseline (Mean ± SD) | 3-Year Follow-up (Mean ± SD) | p-value |
|---|---|---|---|
| Total IPSS | 18.5 ± 4.2 | 9.3 ± 3.5 | <0.001 |
| Quality of Life Index | 4.7 ± 1.2 | 2.3 ± 0.9 | <0.001 |
| Maximum Flow Rate (mL/s) | 9.2 ± 2.5 | 15.8 ± 3.7 | <0.001 |
Comparison with Other α1-Blockers
Research comparing naftopidil to other α1-blockers such as tamsulosin has shown that naftopidil may provide superior relief for storage symptoms like nocturia, which significantly impacts patients' quality of life . In a systematic review, naftopidil demonstrated similar short-term efficacy to low-dose tamsulosin while exhibiting fewer adverse effects .
Hypertension Management
Naftopidil has also been investigated for its effects on blood pressure in patients with concurrent hypertension and BPH. A study involving hypertensive patients revealed that naftopidil treatment led to significant reductions in blood pressure without compromising urinary function .
Case Study: Efficacy in Hypertensive Patients
In an open-label study, patients received either 50 mg or 75 mg of naftopidil for 12 weeks. Results showed a notable decrease in systolic and diastolic blood pressure alongside improvements in LUTS:
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | 145 ± 10 | 130 ± 8 | <0.01 |
| Diastolic Blood Pressure (mmHg) | 90 ± 5 | 80 ± 4 | <0.01 |
| Total IPSS | 17 ± 3 | 10 ± 2 | <0.001 |
Mechanism of Action
Naftopidil hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors, particularly the alpha-1D subtype. This action leads to the relaxation of smooth muscles in the prostate and bladder neck, facilitating improved urine flow. The compound also inhibits alpha-adrenoceptor-mediated contractions induced by noradrenaline .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism: High affinity for α1d-adrenoceptors (Ki = 1.2 nM), with lower affinity for α1a (3.7 nM) and α1b (20 nM) subtypes .
- Clinical Use : Approved in Japan for treating benign prostatic hyperplasia (BPH) due to its ability to relax prostate and bladder smooth muscle .
- Additional Activities : Inhibits tubulin polymerization, leading to antiproliferative effects in cancer cells and fibroblasts .
Comparison with Similar Compounds
Pharmacological Profile vs. Other α1-Adrenoceptor Antagonists
Naftopidil’s selectivity for the α1d subtype distinguishes it from other α1 blockers:
| Compound | α1a (Ki, nM) | α1b (Ki, nM) | α1d (Ki, nM) | Clinical Indications |
|---|---|---|---|---|
| Naftopidil | 3.7 | 20 | 1.2 | BPH, overactive bladder (OAB) |
| Prazosin | 0.5 | 1.0 | 0.3 | Hypertension, BPH |
| Tamsulosin | 0.02 | 0.3 | 0.04 | BPH |
| RS100329 | 0.1 | 1.8 | 2.5 | Research tool (α1a antagonist) |
Key Findings :
Structural Analogues: Phenylpiperazine Derivatives
Phenylpiperazine-based compounds exhibit diverse bioactivities, including adrenoceptor antagonism, tubulin inhibition, and cytotoxicity :
| Compound | Primary Target | Additional Mechanisms | Clinical/Research Use |
|---|---|---|---|
| Naftopidil | α1d-adrenoceptor | Tubulin polymerization inhibition | BPH, OAB, cancer research |
| RS100329 | α1a-adrenoceptor | – | Cardiovascular research |
| BMY7378 | α1d-adrenoceptor | 5-HT1A receptor antagonism | Hypertension, anxiety studies |
| KN-62 | Ca²⁺/calmodulin-dependent kinase | Tubulin inhibition | Neurodegeneration research |
Key Findings :
Off-Target and Contradictory Activities
- Cholinesterase Inhibition: describes naftopidil as a "cholinesterase inhibitor" and metabolite of physostigmine, but this conflicts with other studies emphasizing its adrenoceptor/tubulin mechanisms . This discrepancy may arise from assay-specific artifacts or misannotation.
Biological Activity
Naftopidil dihydrochloride is an α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique pharmacological properties, particularly its preferential binding to the α1D-adrenergic receptor subtype, which distinguishes it from other α1-blockers like tamsulosin and silodosin. This article outlines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and emerging research findings.
This compound acts predominantly as an antagonist at α1-adrenergic receptors, with a notable higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile allows naftopidil to effectively alleviate urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing obstructive symptoms associated with BPH .
Affinity for Receptor Subtypes
The following table summarizes the binding affinities of naftopidil for various α1-adrenergic receptor subtypes:
| Receptor Subtype | Binding Affinity (nM) |
|---|---|
| α1A | 20 |
| α1B | 3.7 |
| α1D | 1.2 |
This table indicates that naftopidil has a significantly higher potency for the α1D receptor, which is crucial for its therapeutic effects in managing BPH-related symptoms .
Clinical Efficacy
Naftopidil has been shown to be effective in clinical settings, particularly in Japan where it is approved for use. Clinical studies indicate that naftopidil provides superior efficacy compared to placebo and is comparable to other established α1-blockers like tamsulosin .
Dosage and Pharmacokinetics
The recommended dosage of naftopidil ranges from 25 mg to 75 mg per day. After oral administration, approximately 80–95% of the dose is absorbed rapidly, although its bioavailability is limited due to significant first-pass metabolism by hepatic enzymes CYP2C9 and CYP3A4 . The pharmacokinetic profile includes:
- Maximal Plasma Concentration (Cmax) : 300–600 nM
- Half-Life (T½) : Approximately 3 hours
- Therapeutic Index : Ranges from 4.4 to 6.7, indicating a broad therapeutic range .
Anti-Cancer Properties
Recent research has unveiled potential anti-cancer properties of naftopidil, suggesting its utility beyond urological applications. Studies have demonstrated that naftopidil can inhibit cancer cell proliferation in various malignancies, including prostate and gastric cancers.
In Vitro and In Vivo Studies
The following table highlights significant findings regarding the anti-cancer effects of naftopidil:
These findings suggest that naftopidil may sensitize cancer cells to other therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .
Side Effects and Tolerability
Clinical trials have reported that naftopidil is generally well-tolerated. Common side effects include headaches, dizziness, and postural hypotension; however, these are typically mild and transient . Notably, adverse effects were observed in a small percentage of patients receiving high doses.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stability of naftopidil dihydrochloride in preclinical studies?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for routine purity analysis, ensuring a mobile phase optimized for resolving degradation products (e.g., acetonitrile-phosphate buffer systems). For stability studies, employ accelerated degradation conditions (e.g., 40°C/75% relative humidity) and monitor changes via mass spectrometry (MS) to identify degradation pathways. Standardize protocols using pharmacopeial guidelines (e.g., USP, Ph. Eur.) for validation parameters like specificity, linearity, and precision .
- Data Interpretation : Compare chromatographic profiles against certified reference materials (CRMs) to confirm identity. Use peak area normalization to quantify impurities, adhering to ICH thresholds (e.g., ≤0.1% for unknown impurities) .
Q. How should researchers design dose-response experiments to evaluate this compound’s α1-adrenoceptor antagonism in vitro?
- Experimental Design :
Use isolated rat prostate or aorta tissues pre-contracted with phenylephrine (α1-agonist).
Apply naftopidil in logarithmic increments (e.g., 1 nM–100 µM) to generate concentration-response curves.
Include control compounds (e.g., tamsulosin) to benchmark potency.
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Address variability by normalizing responses to maximum tissue contraction .
Q. What storage conditions are critical for maintaining this compound’s stability in laboratory settings?
- Protocol : Store lyophilized powder in airtight containers at –20°C, protected from light and moisture. For stock solutions in DMSO, aliquot to avoid freeze-thaw cycles and confirm stability via periodic HPLC checks. Avoid aqueous buffers with extreme pH (<3 or >9), as these accelerate hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in naftopidil’s reported efficacy across different cellular assays (e.g., proliferation vs. apoptosis)?
- Methodological Approach :
Assay Optimization : Standardize cell lines (e.g., HT29 colon cancer cells), passage numbers, and culture media to minimize variability.
Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify context-dependent signaling pathways (e.g., tubulin polymerization inhibition vs. α1-adrenoceptor blockade).
Dose-Titration : Test sub-cytotoxic concentrations (e.g., 10–50 µM) to isolate receptor-mediated effects from off-target tubulin interactions .
- Case Study : In a phenotypic screen, naftopidil showed dual activity as an α1-antagonist (IC₅₀ = 3.3–5.4 µM) and tubulin polymerization inhibitor (EC₅₀ = 1.0–1.1 µM), necessitating orthogonal assays to deconvolve mechanisms .
Q. What strategies are effective for modifying naftopidil’s chemical structure to enhance tubulin-binding specificity while reducing α1-adrenoceptor affinity?
- Synthetic Chemistry Workflow :
Scaffold Analysis : Retain the phenylpiperazine core (critical for tubulin binding) but modify the naphthyl group to sterically hinder α1-receptor interactions.
Derivatization : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve aqueous solubility and reduce off-target binding.
In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) against tubulin (PDB: 1SA0) and α1-adrenoceptor (PDB: 2RH1) to prioritize analogs .
Q. How should researchers standardize metadata reporting for this compound in cellular assays to improve reproducibility?
- MIACARM Guidelines :
Document experimental variables: cell line authentication (STR profiling), passage number, naftopidil lot/batch, and solvent controls.
Report assay conditions: incubation time, temperature, and readout parameters (e.g., fluorescence intensity for tubulin polymerization).
Use standardized templates (e.g., ISA-Tab) for data sharing .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal techniques. For example, confirm α1-antagonism via radioligand binding assays (³H-prazosin displacement) and tubulin effects via confocal microscopy .
- Advanced Characterization : Employ cryo-EM to resolve naftopidil’s binding site on tubulin, leveraging structural insights for rational drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
